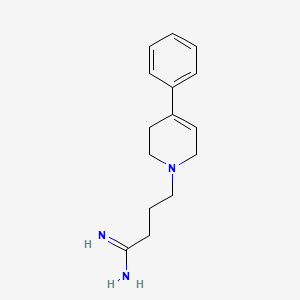
4-(4-Phenyl-3,6-dihydropyridin-1(2H)-yl)butanimidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Phenyl-3,6-dihydropyridin-1(2H)-yl)butanimidamide is a chemical compound with a complex structure that includes a phenyl group, a dihydropyridine ring, and a butanimidamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Phenyl-3,6-dihydropyridin-1(2H)-yl)butanimidamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the dihydropyridine ring, which can be achieved through a Hantzsch pyridine synthesis. This involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt under acidic conditions. The phenyl group is introduced through a Friedel-Crafts acylation reaction, and the butanimidamide moiety is added via a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques, such as chromatography and crystallization, is common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-Phenyl-3,6-dihydropyridin-1(2H)-yl)butanimidamide undergoes various chemical reactions, including:
Oxidation: The dihydropyridine ring can be oxidized to form a pyridine ring.
Reduction: The compound can be reduced to form a tetrahydropyridine derivative.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Pyridine derivatives.
Reduction: Tetrahydropyridine derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Applications De Recherche Scientifique
4-(4-Phenyl-3,6-dihydropyridin-1(2H)-yl)butanimidamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-(4-Phenyl-3,6-dihydropyridin-1(2H)-yl)butanimidamide involves its interaction with specific molecular targets. The dihydropyridine ring can interact with ion channels, while the phenyl group may engage in π-π interactions with aromatic residues in proteins. The butanimidamide moiety can form hydrogen bonds with polar functional groups, contributing to the compound’s overall binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Phenyl-3,6-dihydropyridin-1(2H)-amine: Similar structure but lacks the butanimidamide moiety.
4-Phenylpyridine: Contains a phenyl group and a pyridine ring but lacks the dihydropyridine and butanimidamide components.
N-Phenylbutanimidamide: Contains a phenyl group and a butanimidamide moiety but lacks the dihydropyridine ring.
Uniqueness
4-(4-Phenyl-3,6-dihydropyridin-1(2H)-yl)butanimidamide is unique due to the combination of its structural components, which confer distinct chemical properties and potential applications. The presence of the dihydropyridine ring, phenyl group, and butanimidamide moiety allows for diverse chemical reactivity and interactions with biological targets, making it a valuable compound in various fields of research.
Propriétés
Numéro CAS |
437999-04-7 |
|---|---|
Formule moléculaire |
C15H21N3 |
Poids moléculaire |
243.35 g/mol |
Nom IUPAC |
4-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)butanimidamide |
InChI |
InChI=1S/C15H21N3/c16-15(17)7-4-10-18-11-8-14(9-12-18)13-5-2-1-3-6-13/h1-3,5-6,8H,4,7,9-12H2,(H3,16,17) |
Clé InChI |
FGUXAOBCUODKCW-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CC=C1C2=CC=CC=C2)CCCC(=N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















